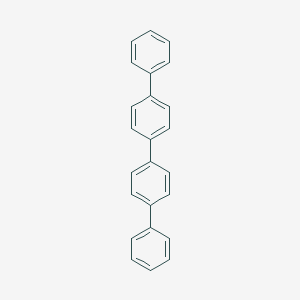

P-Quaterphenyl

Descripción

Propiedades

IUPAC Name |

1-phenyl-4-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRIERYVMZVKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059657 | |

| Record name | p-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | p-Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-70-6 | |

| Record name | p-Quaterphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quaterphenyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-QUATERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':4',1'':4'',1'''-Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-quaterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-QUATERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AQM6D0RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Quaterphenyl for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Quaterphenyl, a linear oligo(p-phenylene), is a key building block in the field of organic electronics due to its exceptional thermal stability, high fluorescence quantum yield, and charge-transport properties. These characteristics make it a desirable material for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The efficient and selective synthesis of high-purity this compound is therefore of paramount importance. This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound, focusing on palladium- and nickel-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura, Kumada, Negishi, and Yamamoto couplings are presented, along with a comparative analysis of their respective yields and reaction conditions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of advanced organic electronic materials.

Introduction to this compound in Organic Electronics

This compound (C₂₄H₁₈) is a conjugated hydrocarbon consisting of four colinear benzene rings. Its rigid, planar structure facilitates π-orbital overlap, leading to efficient charge transport and luminescence. In organic electronics, the performance of devices is intrinsically linked to the purity and structural integrity of the active materials. Therefore, the choice of synthetic route for this compound is critical, as it directly impacts these key parameters. The most prevalent methods for the synthesis of this compound involve the formation of carbon-carbon bonds between phenyl or biphenyl units using transition metal catalysis.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into several cross-coupling strategies. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and functional group tolerance. The most prominent of these are the Suzuki-Miyaura, Kumada, Negishi, and Yamamoto couplings.

A general overview of these synthetic routes is presented below:

Diagram 1: Overview of major synthetic routes to this compound.

The following sections will delve into the detailed experimental protocols for each of these methods, accompanied by quantitative data to facilitate a direct comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, prized for its mild reaction conditions and tolerance of a broad range of functional groups.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide in the presence of a base.

Reaction Scheme

Two common Suzuki-Miyaura routes to this compound are:

-

Coupling of 4,4'-dihalobiphenyl with two equivalents of phenylboronic acid.

-

Coupling of a 4-halobiphenyl with biphenyl-4-boronic acid.

Diagram 2: Suzuki-Miyaura coupling routes to this compound.

Experimental Protocol (Route 1)

This protocol details the synthesis of this compound from 4,4'-diiodobiphenyl and phenylboronic acid.

Materials:

-

4,4'-Diiodobiphenyl

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 4,4'-diiodobiphenyl (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive pressure of inert gas.

-

A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added via syringe.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene or xylene) to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 85-95% | [1] |

| Purity | >99% (after recrystallization) | |

| Catalyst Loading | 1-5 mol% | [2] |

| Reaction Time | 12-24 hours | |

| Temperature | 80-110 °C | [2] |

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][4] This method is advantageous due to the ready availability and low cost of Grignard reagents. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.

Reaction Scheme

A common Kumada coupling route to this compound involves the reaction of 4,4'-dihalobiphenyl with two equivalents of a phenylmagnesium halide.

Diagram 3: Kumada coupling for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4,4'-dibromobiphenyl and phenylmagnesium bromide.

Materials:

-

4,4'-Dibromobiphenyl

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,4'-dibromobiphenyl (1.0 eq) and the nickel catalyst (0.01-0.05 eq) under an inert atmosphere.

-

Add anhydrous THF or diethyl ether to dissolve the reactants.

-

Slowly add the phenylmagnesium bromide solution (2.1 eq) from the dropping funnel to the stirred reaction mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for 2-6 hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-85% | [5] |

| Purity | >98% (after purification) | |

| Catalyst | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | [3] |

| Reaction Time | 2-6 hours | |

| Temperature | Room Temperature to Reflux |

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide.[6] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, offering a broader scope for the synthesis of functionalized this compound derivatives.

Reaction Scheme

The Negishi coupling route to this compound typically involves the reaction of a 4,4'-dihalobiphenyl with two equivalents of a phenylzinc halide.

Diagram 4: Negishi coupling for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from 4,4'-dibromobiphenyl and phenylzinc chloride. The organozinc reagent is typically prepared in situ from the corresponding Grignard or organolithium reagent.

Materials:

-

4,4'-Dibromobiphenyl

-

Phenylmagnesium bromide or phenyllithium

-

Zinc chloride (ZnCl₂)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Preparation of Phenylzinc Chloride: In a flame-dried Schlenk flask under an inert atmosphere, a solution of phenylmagnesium bromide or phenyllithium (2.2 eq) in THF is added to a stirred solution of anhydrous zinc chloride (2.2 eq) in THF at 0 °C. The mixture is stirred for 30 minutes at room temperature to form the phenylzinc chloride reagent.

-

Coupling Reaction: In a separate flame-dried Schlenk flask, 4,4'-dibromobiphenyl (1.0 eq) and the palladium catalyst (0.02-0.05 eq) are dissolved in anhydrous THF under an inert atmosphere.

-

The freshly prepared phenylzinc chloride solution is then transferred via cannula to the solution of the aryl halide and catalyst.

-

The reaction mixture is heated to reflux (around 65 °C) for 6-12 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in the previous protocols.

-

Purification is achieved through column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 80-90% | [6] |

| Purity | >99% (after purification) | |

| Catalyst | Pd(PPh₃)₄ or Ni(acac)₂ | |

| Reaction Time | 6-12 hours | |

| Temperature | 50-70 °C |

Yamamoto Coupling

The Yamamoto coupling is a reductive homocoupling of aryl halides, typically promoted by a zerovalent nickel complex. This method is particularly useful for the synthesis of symmetrical biaryls and polyphenylenes from a single aryl halide precursor.

Reaction Scheme

This compound can be synthesized via the Yamamoto homocoupling of 4-bromobiphenyl.

Diagram 5: Yamamoto coupling for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromobiphenyl.

Materials:

-

4-Bromobiphenyl

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

Triphenylphosphine (PPh₃) (optional, as a ligand)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add bis(1,5-cyclooctadiene)nickel(0) (1.1 eq) and, if used, triphenylphosphine (2.2 eq).

-

Add anhydrous DMF or THF, and stir the mixture until a homogeneous solution is formed.

-

Add a solution of 4-bromobiphenyl (1.0 eq) in the same anhydrous solvent to the nickel complex solution at room temperature.

-

The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours.

-

After cooling, the reaction is quenched by the addition of dilute hydrochloric acid.

-

The mixture is filtered to collect the crude product, which is then washed with water, methanol, and acetone.

-

The solid product is dried and can be further purified by sublimation or recrystallization from a high-boiling point solvent like o-dichlorobenzene.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 75-90% | |

| Purity | >99% (after sublimation) | |

| Reagent | Ni(COD)₂ | |

| Reaction Time | 12-24 hours | |

| Temperature | 60-80 °C |

Conclusion

The synthesis of high-purity this compound is crucial for the advancement of organic electronics. This guide has detailed four major cross-coupling methodologies: Suzuki-Miyaura, Kumada, Negishi, and Yamamoto couplings. The Suzuki-Miyaura and Negishi couplings generally offer higher yields and greater functional group tolerance, making them suitable for the synthesis of more complex, functionalized this compound derivatives. The Kumada coupling provides a cost-effective route, while the Yamamoto coupling is an efficient method for the synthesis of symmetrical this compound. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired purity, scale of the reaction, and the tolerance for different reaction conditions. The provided experimental protocols and comparative data serve as a foundational resource for researchers to select and optimize the most appropriate method for their specific needs in the development of next-generation organic electronic materials.

References

An In-depth Technical Guide to the Fluorescence Quantum Yield and Spectra of p-Quaterphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Quaterphenyl (p-quaterphenyl) is a fluorescent aromatic hydrocarbon consisting of four phenyl rings linked in a para arrangement. Its rigid, planar structure and extended π-conjugated system give rise to strong ultraviolet absorption and intense blue fluorescence, making it a valuable compound in various scientific applications, including liquid scintillation counting and as a gain medium in dye lasers. This technical guide provides a comprehensive overview of the fluorescence quantum yield and spectral characteristics of this compound, detailed experimental protocols for their measurement, and an exploration of solvent effects on its photophysical properties.

Photophysical Properties of this compound

The fluorescence of this compound is characterized by a high quantum yield, indicating that the molecule efficiently converts absorbed photons into emitted light. The absorption and emission spectra are located in the ultraviolet and blue regions of the electromagnetic spectrum, respectively.

Spectral Characteristics

In non-polar solvents such as cyclohexane, this compound exhibits a strong absorption maximum (λ_abs_) around 295 nm. Its fluorescence emission spectrum in the same solvent shows a maximum (λ_em) at approximately 365 nm.[1] The difference between the absorption and emission maxima, known as the Stokes shift, is a key characteristic of a fluorophore.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This compound is known for its high fluorescence quantum yield, which can vary depending on the solvent environment. For instance, in cyclohexane, the quantum yield has been reported to be 0.89, while in dioxane, it is 0.91.[2][3]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound in various solvents.

| Solvent | Absorption Max (λ_abs_) (nm) | Emission Max (λ_em_) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_) (ns) |

| Cyclohexane | 294.75[4] | 365.6[1] | 6090 | 0.89[1][2] | 0.8[1] |

| Dioxane | - | - | - | 0.91[3] | 1.07[3] |

| Dichloromethane | - | - | - | 0.85[3] | 1.06[3] |

| Ethanol | - | 365[1] | - | 0.80[1] | - |

Experimental Protocols

Accurate determination of the fluorescence quantum yield is crucial for characterizing fluorescent molecules. The comparative method is a widely used and reliable technique for this purpose.[5]

Determination of Fluorescence Quantum Yield by the Comparative Method

This method involves comparing the fluorescence intensity of the sample under investigation (in this case, this compound) to that of a well-characterized fluorescence standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

This compound

-

Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54)

-

Spectroscopic grade solvents

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen fluorescence standard in the desired solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[5]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra of all solutions. Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurements: Using the spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_X_) and the standard (Grad_ST_).

-

-

Calculation of Quantum Yield: The fluorescence quantum yield of this compound (Φ_X_) can be calculated using the following equation:[5]

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

where:

-

Φ_ST_ is the fluorescence quantum yield of the standard.

-

Grad_X_ and Grad_ST_ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_X_ and η_ST_ are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Visualizations

Jablonski Diagram for this compound

The following diagram illustrates the electronic transitions that occur in this compound, leading to absorption and fluorescence.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Experimental Workflow for Comparative Quantum Yield Measurement

The following diagram outlines the key steps in determining the fluorescence quantum yield of this compound using the comparative method.

Caption: Workflow for the comparative method of fluorescence quantum yield determination.

References

Solubility of p-Quaterphenyl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-quaterphenyl in various organic solvents. Due to its rigid, planar structure and high molecular weight, this compound, a para-linked polyphenyl, exhibits limited solubility in most common organic solvents at room temperature. This property is a critical consideration in its application in organic electronics, scintillation counting, and as a fluorescent probe. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Data Type |

| Toluene | Room Temperature | 0.2 g/L | Quantitative |

| Toluene | 60 °C | ≥ 1.0 g/L | Quantitative (inferred) |

| Hexanes | Not Specified | Slightly Soluble | Qualitative[1] |

| Cyclohexane | Not Specified | Soluble (for fluorescence studies) | Qualitative[2] |

| Dimethyl Sulfoxide | ~50 °C | Soluble (for recrystallization) | Qualitative[3] |

| Water | Not Specified | Insoluble | Qualitative |

Note: The solubility in toluene at 60 °C is inferred from a procedure for preparing a solution of that concentration[4]. "Room Temperature" is not explicitly defined in the source but is generally considered to be between 20-25 °C.

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble compounds like this compound requires precise and sensitive methodologies. The two primary methods employed are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

-

Saturation: An excess amount of this compound is added to the chosen organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: The suspension is allowed to stand at the constant temperature until the undissolved solid has settled. Centrifugation can be employed to expedite this process.

-

Aliquot Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.

-

Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed, clean, and dry container. The solvent is then evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature low enough to prevent sublimation or decomposition of the this compound.

-

Mass Determination: The container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

UV-Vis Spectroscopic Method

This method is particularly useful for compounds with a strong chromophore, such as this compound. It relies on the Beer-Lambert law, which relates absorbance to concentration.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).

-

Dilution: A small, accurately measured volume of the clear supernatant is withdrawn and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the saturated solution is calculated by multiplying the concentration of the diluted solution by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocols for determining the solubility of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of p-Quaterphenyl

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of p-quaterphenyl (4P), a significant organic semiconductor material. It details the structural arrangements at various temperatures, the nature of its phase transitions, and the experimental methodologies employed for its characterization.

Introduction to this compound

This compound (C₂₄H₁₈) is a polycyclic aromatic hydrocarbon consisting of four phenyl rings linked in a para configuration. As a member of the linear oligo(p-phenylene) series, it serves as a model compound for the conductive polymer poly(p-phenylene) and is of significant interest for applications in organic optoelectronics, such as blue light-emitting devices. The performance of such molecular materials is intrinsically linked to their solid-state structure, including molecular packing and orientation, which are governed by their crystal structure and polymorphic behavior. Understanding the polymorphism—the ability of a substance to exist in two or more crystalline forms—is critical as different polymorphs can exhibit distinct physical properties, including charge mobility, photoluminescence, and stability.

Crystal Structure and Polymorphism

This compound is known to exhibit temperature-dependent polymorphism, transitioning between a high-temperature monoclinic phase and a low-temperature triclinic phase.

At room temperature, this compound adopts a monoclinic crystal structure.[1] This phase is characterized by a "herringbone" packing arrangement, a common motif for oligo- and poly-phenylenes.[2] In this structure, the molecules are, on average, planar, but exhibit significant librational (oscillatory) motion around their long axes.[3] This disorder is a key feature of the high-temperature phase.

Upon cooling, this compound undergoes a structural phase transition to an ordered triclinic phase.[3] This transition was observed at 110 K, where the unit cell parameters 'a' and 'b' are approximately doubled compared to the high-temperature monoclinic cell.[3] In this low-temperature form, the this compound molecules are no longer planar. The phenyl rings adopt distinct torsion angles, with an average angle of 17.1° between an outer and an inner ring, and 22.7° between the two central rings.[3] This loss of planarity is driven by the competition between intramolecular forces (like ortho-hydrogen repulsions) and intermolecular packing forces.[2] Despite the twisting, the long molecular axes of the molecules remain parallel to each other.[3]

Quantitative Data Summary

The crystallographic and thermal data for this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | High-Temperature Phase (Room Temp) | Low-Temperature Phase (110 K)[3] |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/a | Pī |

| a (Å) | 15.97 (approx.) | 9.74 |

| b (Å) | 11.16 (approx.) | 9.74 |

| c (Å) | 17.70 (approx.) | 17.70 |

| α (°) | 90 | 85.40 |

| β (°) | 95.61 (approx.) | 94.60 |

| γ (°) | 90 | 110.11 |

| Molecules per Unit Cell (Z) | 8 (in pseudo-monoclinic cell) | 4 |

Note: The high-temperature cell parameters are presented here in a pseudo-monoclinic setting with Z=8 for direct comparison with the low-temperature supercell where a and b parameters are doubled.[3]

Table 2: Thermal Properties of this compound

| Parameter | Value | Reference |

| Molar Mass (M) | 306.4 g/mol | [4] |

| Melting Temperature (Tₘ) | 587.2 K (314.2 °C) | [4] |

| Molar Enthalpy of Fusion (ΔHₘ) | 60.8 kJ/mol | [4] |

| Polymorphic Transition Temperature (Tₜᵣ) | 233.0 K (-40.15 °C) | [4] |

| Molar Enthalpy of Transition (ΔHₜᵣ) | 0.414 kJ/mol | [4] |

Experimental Protocols

The characterization of this compound's crystal structure and polymorphism relies on several key experimental techniques.

High-quality single crystals are essential for accurate structural determination by X-ray diffraction.[5] A common and effective method for growing this compound crystals is the solvent-antisolvent technique from a toluene solution.[4][6]

-

Materials: this compound powder, Toluene (solvent), Isopropyl alcohol or Butanol-1 (antisolvent).[4][7]

-

Procedure:

-

An unsaturated solution of this compound in toluene (e.g., initial concentration of 0.15–0.18 g/L) is prepared in a glass vial, often with the aid of an ultrasonic bath or gentle heating (40-60°C) to ensure complete dissolution.[6][7]

-

The solution is cooled to room temperature and filtered through a PTFE filter (e.g., 0.45 μm pore size) to remove any particulate impurities.[6]

-

The filtered solution is transferred to a larger glass growth chamber. The antisolvent is placed at the bottom of this sealed chamber, separate from the solution vial.[6]

-

The chamber is left undisturbed at a constant temperature. Over several days to weeks, the antisolvent slowly diffuses in the vapor phase into the toluene solution.[6]

-

This gradual decrease in solubility causes this compound to slowly crystallize, forming large, high-quality single-crystal films and plates, which can be harvested from the liquid-air interface or the bottom of the vial.[4][6]

-

SCXRD is the definitive method for determining the precise atomic arrangement within a crystal.[8][9]

-

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. For low-temperature studies, the crystal is sealed in a Lindemann-glass capillary.[3]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. For low-temperature analysis, a cryostat (e.g., liquid nitrogen) is used to cool the crystal to the desired temperature (e.g., 110 K).[2][3]

-

A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is produced, and their intensities are recorded by a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.[10] The data is then processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined. This initial model is then refined to achieve the best fit with the experimental data.[10]

-

DSC is a thermal analysis technique used to detect phase transitions and measure their associated enthalpy changes.[11]

-

Instrumentation: A DSC instrument such as the STA Netzsch 449 F1 is used.[4]

-

Procedure:

-

Sample Preparation: A small, weighed amount of the this compound sample (e.g., 4.0 mg) is placed into a crucible (e.g., aluminum).[4] To prevent sublimation at high temperatures, the crucible is covered.[4]

-

Measurement: The sample and an empty reference crucible are placed in the DSC cell. The cell is heated and/or cooled at a controlled rate (e.g., 10 K/min) over a specified temperature range (e.g., 300–630 K) under an inert atmosphere (e.g., dry argon flow at 70 mL/min).[4]

-

Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic or exothermic events, such as melting or polymorphic transitions, appear as peaks or shifts in the DSC thermogram. The temperature of the transition is determined from the peak's onset or maximum, and the area under the peak is proportional to the enthalpy change of the transition.[12]

-

Visualization of Workflows and Relationships

The following diagrams illustrate the key processes and concepts discussed in this guide.

Caption: Experimental workflow for this compound characterization.

Caption: Temperature-induced polymorphic transition in this compound.

References

- 1. Crystals of para-Quaterphenyl and Its Trimethylsilyl Derivative. I: Growth from Solutions, Structure, and Crystal Chemical Analysis by the Hirschfeld Surface Method | Semantic Scholar [semanticscholar.org]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystals of <i>para</i>-Quaterphenyl and Its Trimethylsilyl Derivative. I: Growth from Solutions, Structure, and Crystal Chemical Analysis by the Hirschfeld Surface Method - ProQuest [proquest.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. azom.com [azom.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of p-Quaterphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of p-quaterphenyl (PQP) and its derivatives. This class of compounds is of significant interest due to their applications as fluorescent probes, scintillators, and organic light-emitting diode (OLED) materials. Understanding their photophysical behavior is crucial for the rational design of new materials with tailored optical properties.

Core Photophysical Properties of this compound and its Derivatives

The photophysical properties of this compound and its derivatives are governed by the extended π-conjugated system of the four phenyl rings. Excitation with ultraviolet (UV) light promotes the molecule to an excited singlet state (S₁), from which it can relax back to the ground state (S₀) via radiative (fluorescence) or non-radiative pathways. Key photophysical parameters include the absorption and emission wavelengths (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f).

Data Presentation

The following tables summarize the photophysical properties of unsubstituted this compound and some of its derivatives in various solvents.

Table 1: Photophysical Properties of this compound (PQP)

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ_f (ns) | Reference(s) |

| Cyclohexane | 295 | 41,000 | 350, 368, 388 | 0.89 - 0.92 | 1.07 | [1][2] |

| Dioxane | - | - | - | 0.91 | 1.06 | [3] |

| Dichloromethane | - | - | - | - | 0.85 | [3] |

Table 2: Photophysical Properties of Selected this compound Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) | Reference(s) |

| 4,4'''-bis(2-butyloctyloxy)-p-quaterphenyl (BBQ) | Dioxane | - | - | - | 1.117 | [3] |

| Trimethylsilyl-terminated this compound (TMS-PQP) | Toluene | Shifted slightly relative to PQP | Shifted slightly relative to PQP | - | - | [4] |

Influence of Substituents on Photophysical Properties

The introduction of substituents onto the this compound backbone can significantly alter its photophysical properties. The nature and position of these substituents can be used to tune the absorption and emission wavelengths, as well as the quantum yield and lifetime.

-

Electron-donating groups (EDGs) , such as amino (-NH₂) or alkoxy (-OR) groups, generally cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. EDGs can also increase the fluorescence quantum yield by increasing the radiative decay rate.

-

Electron-withdrawing groups (EWGs) , such as cyano (-CN) or nitro (-NO₂) groups, typically lead to a red shift in the absorption and emission spectra by lowering the lowest unoccupied molecular orbital (LUMO) energy level. The effect on the quantum yield can be more complex. While some EWGs can enhance fluorescence, others, like the nitro group, are known to quench fluorescence through efficient intersystem crossing to the triplet state.

Solvent Effects

The surrounding solvent environment can also have a profound impact on the photophysical properties of this compound derivatives, a phenomenon known as solvatochromism.

-

Solvent Polarity: An increase in solvent polarity generally leads to a bathochromic shift in the fluorescence emission spectrum of polar fluorophores, especially those with a significant change in dipole moment upon excitation. This is due to the stabilization of the more polar excited state by the polar solvent molecules. For nonpolar molecules like unsubstituted this compound, the solvent effects are typically less pronounced.

-

Solvent Viscosity: The viscosity of the solvent can influence the rate of non-radiative decay pathways that involve molecular motion, such as torsional relaxation of the phenyl rings. In more viscous solvents, these motions are hindered, which can lead to a decrease in the non-radiative decay rate and a corresponding increase in the fluorescence quantum yield and lifetime.[5]

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is essential for the characterization of this compound derivatives. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a this compound derivative.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane) at a precisely known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Record the absorbance at the wavelength of maximum absorption (λ_max) for each of the diluted solutions.

-

-

Data Analysis:

-

Plot the absorbance at λ_max versus the concentration of the solutions.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a this compound derivative.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (λ_max) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a point where the fluorescence signal returns to the baseline.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Scan the excitation monochromator over a range of wavelengths where the compound is expected to absorb.

-

-

-

Data Analysis:

-

The emission spectrum will show the intensity of fluorescence as a function of wavelength.

-

The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φ_f) of a this compound derivative relative to a known standard.

Methodology:

-

Selection of a Standard:

-

Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For this compound derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or anthracene in ethanol (Φ_f = 0.27) are common standards.

-

-

Sample Preparation:

-

Prepare a series of solutions of both the standard and the sample in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial that the absorbance values are kept low to minimize reabsorption effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Record the absorption spectra of all solutions using a UV-Vis spectrophotometer and note the absorbance at the excitation wavelength.

-

Record the corrected fluorescence emission spectra of all solutions, ensuring that the excitation wavelength and all instrument settings are identical for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ_f) of a this compound derivative using Time-Correlated Single-Photon Counting (TCSPC).

Methodology:

-

Sample Preparation:

-

Prepare a dilute, deoxygenated solution of the sample. The concentration should be adjusted to give a suitable photon counting rate (typically 1-5% of the laser repetition rate to avoid pile-up effects).

-

-

Instrumentation and Measurement:

-

Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.

-

Excite the sample with the pulsed laser at a wavelength where the sample absorbs.

-

Collect the fluorescence emission at the wavelength of maximum intensity, often using a monochromator or a bandpass filter.

-

Record the time difference between the laser pulse (start signal) and the detection of a fluorescence photon (stop signal) for a large number of events.

-

-

Data Analysis:

-

A histogram of the time differences is constructed, which represents the fluorescence decay profile.

-

The instrument response function (IRF) is measured by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The fluorescence decay data is fitted to an exponential function (or a sum of exponentials) convoluted with the IRF. The time constant(s) of the exponential decay correspond to the fluorescence lifetime(s).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the photophysical properties of this compound derivatives.

Caption: A generalized experimental workflow for the synthesis and photophysical characterization of this compound derivatives.

Caption: The influence of substituent type on the key photophysical properties of the this compound core.

References

An In-depth Technical Guide to p-Quaterphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-quaterphenyl, a benzenoid aromatic compound. It details its chemical identity, physical properties, and critical safety information. The content is structured to offer readily accessible data for professionals in research and development.

Section 1: Chemical and Physical Properties

This compound, with the CAS number 135-70-6 , is a compound recognized for its role as a chromophore and its application in scintillation work.[1][2] Its chemical structure consists of four phenyl groups linked in a para arrangement.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 135-70-6 |

| Molecular Formula | C24H18 |

| Molecular Weight | 306.41 g/mol [1] |

| Synonyms | Benzerythrene; 1,1′:4′,1′′:4′′,1′′′-Quaterphenyl[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white powder/solid[3] |

| Melting Point | >300 °C / 572 °F[3] |

| Boiling Point | 428 °C / 802.4 °F @ 18 mmHg[3][4] |

| Solubility | Information not readily available |

| Purity | >98.0% (HPLC) |

Section 2: Safety Data

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous chemical.[3] However, some suppliers classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] It is crucial to consult the specific safety data sheet (SDS) from your supplier for the most accurate information.

Table 3: Hazard Identification

| Hazard | Classification |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[5] |

| Hazardous to the Aquatic Environment (Long-Term) | Category 1 (Very toxic to aquatic life with long lasting effects)[5] |

Table 4: Handling and Storage Recommendations

| Guideline | Recommendation |

| Handling | Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[5] Use in a well-ventilated area.[5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[3][5] |

Section 3: Experimental Protocols and Visualizations

A common experimental procedure involving this compound is its purification through recrystallization. This process is fundamental for obtaining a high-purity solid essential for its applications.

Experimental Protocol: Purification of this compound by Recrystallization

Objective: To purify crude this compound to a high degree of purity.

Materials:

-

Crude this compound

-

Dimethyl sulfoxide (DMSO)

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Crystallizing dish

Methodology:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of dimethyl sulfoxide to the flask.

-

Gently heat the mixture to approximately 50°C while stirring until the this compound is completely dissolved.[2]

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, this compound crystals will start to form.

-

To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Below is a diagram illustrating the workflow for the purification of this compound.

References

Whitepaper: Theoretical Modeling of p-Quaterphenyl's Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: p-Quaterphenyl (4P) is a prototypical oligo(p-phenylene) that serves as a fundamental building block for organic electronic materials. Its electronic and photophysical properties, largely governed by the degree of intramolecular torsion between adjacent phenyl rings, are of significant interest for applications in organic light-emitting diodes (OLEDs), scintillators, and as a gain medium for lasers.[1][2] A comprehensive understanding of its electronic structure is therefore crucial for the rational design of novel materials with tailored functionalities. This technical guide provides an in-depth analysis of the theoretical modeling of this compound's electronic structure, supported by experimental data. It covers ground and excited-state properties, details the computational and experimental methodologies employed, and presents key quantitative data in a structured format for clarity and comparison.

Introduction to this compound

This compound is a benzenoid aromatic hydrocarbon composed of four phenyl rings linked in a para arrangement.[1] Its molecular structure, characterized by the torsional angles between the phenyl units, dictates the extent of π-conjugation, which in turn governs its electronic and optical properties. In the solid state, this compound molecules arrange in a parallel fashion, influencing charge transport and other material characteristics.[3] The study of its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the transitions between them, is fundamental to understanding its behavior as a chromophore and an organic semiconductor.[1][4]

Theoretical Background and Computational Workflow

The electronic structure of molecules like this compound is commonly investigated using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for determining ground-state properties, including optimized geometry and orbital energies. For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method.

A typical computational workflow for modeling the electronic structure of this compound involves several key steps, from initial geometry optimization to the calculation of spectroscopic properties.

Caption: A typical workflow for the theoretical modeling of this compound.

Ground-State Electronic Structure

Molecular Geometry and Torsional Angles

The conformation of this compound is not perfectly planar. The steric hindrance between ortho-hydrogen atoms on adjacent phenyl rings leads to a twisted structure. The torsional energy curves, calculated using methods like the B3LYP density functional, show that the planar conformations are barriers to rotation.[5] For higher oligophenyls like this compound, there is a tendency to lower the energy barrier for coplanar conformations compared to biphenyl.[5]

| Parameter | Computational Method | Value | Reference |

| Torsional Energy Barrier (0°) | B3LYP/triple-ζ | Lower than biphenyl | [5] |

| Torsional Energy Barrier (90°) | B3LYP/triple-ζ | Similar to biphenyl | [5] |

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are crucial for understanding the electronic behavior of this compound. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, provides a first approximation of the lowest electronic excitation energy.[6] These orbital energies can be calculated computationally and estimated experimentally from electrochemical measurements.

The table below summarizes reported HOMO, LUMO, and energy gap values for this compound. Note that computational values can vary significantly with the chosen functional and basis set, and experimental values can be influenced by the solvent and measurement technique.

| Property | Method | Value (eV) | Reference |

| HOMO | B3LYP/6-311G** (in cyclohexane) | -5.845 | [7][8] |

| Experimental (from Oxidation Potential) | -5.41 | [9] | |

| LUMO | B3LYP/6-311G** (in cyclohexane) | -2.594 | [7][8] |

| Estimated (from HOMO + Egopt) | -1.51 | [9] | |

| HOMO-LUMO Gap (Eg) | B3LYP/6-311G** (in cyclohexane) | 3.251 | [7][8] |

| Optical Band Gap (Egopt) | 3.90 | [9] |

Excited-State Properties and Spectroscopy

The photophysical properties of this compound are determined by its electronic excited states. Upon absorption of a photon, an electron is promoted from an occupied orbital (typically the HOMO) to an unoccupied orbital (typically the LUMO), leading to an excited singlet state (S₁). The molecule can then relax back to the ground state (S₀) via radiative (fluorescence) or non-radiative decay pathways.

Caption: Simplified Jablonski diagram for this compound's photophysics.

UV-Vis Absorption and Fluorescence

Experimental measurements in cyclohexane show a strong absorption peak for this compound around 295 nm.[9] The fluorescence emission spectrum, with excitation at 275 nm, shows a maximum in the UV-A region.[10] The molecule is known for its high fluorescence quantum yield, reported to be between 0.89 and 0.92.[10] Theoretical calculations using TD-DFT can predict the vertical excitation energies and corresponding oscillator strengths, which correlate with the absorption spectrum.

| Spectroscopic Property | Method | Value | Reference |

| Absorption λmax | Experimental (in Cyclohexane) | 294.8 nm | [10] |

| Experimental (Solvent not specified) | 295 nm | [9] | |

| Molar Extinction Coefficient | Experimental (at 294.8 nm) | 41,000 cm-1M-1 | [10] |

| Fluorescence Quantum Yield | Experimental (in Cyclohexane) | 0.89 - 0.92 | [10] |

| Excitation Energy (S₀→S₁) | TD-DFT (Example) | (Varies with functional/basis) | - |

| Oscillator Strength (S₀→S₁) | TD-DFT (Example) | (Varies with functional/basis) | - |

Methodologies

Computational Protocol: DFT and TD-DFT

A representative protocol for the theoretical modeling of this compound's electronic structure is as follows:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem is used.

-

Initial Structure: The initial molecular geometry of this compound (C₂₄H₁₈) is built using a molecular editor.[1]

-

Ground-State Optimization: The geometry is optimized in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM, for cyclohexane) using DFT. A common choice is the B3LYP hybrid functional with a Pople-style basis set such as 6-311G(d,p).[7][8]

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Orbital Analysis: The energies of the HOMO and LUMO and the HOMO-LUMO gap are extracted from the optimized ground-state calculation.

-

Excited-State Calculations: Using the optimized ground-state geometry, vertical excitation energies and oscillator strengths for the first few singlet excited states are calculated using TD-DFT, employing the same functional, basis set, and solvent model.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

A standard protocol for measuring the absorption and fluorescence spectra of this compound is detailed below:

-

Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic-grade solvent, such as cyclohexane. The concentration is adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[10]

-

UV-Vis Absorption Spectroscopy:

-

Instrument: A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is used.[10]

-

Measurement: The absorption spectrum is recorded using a 1 cm pathlength quartz cuvette, with the pure solvent used as a reference. Typical settings might include a spectral bandwidth of 1.0 nm and a data interval of 0.25 nm.[10]

-

-

Fluorescence Spectroscopy:

-

Instrument: A spectrofluorometer (e.g., Spex FluoroMax) is employed.[10]

-

Measurement: The sample is excited at a wavelength on the rising edge of the lowest energy absorption band (e.g., 275 nm).[10] The emission spectrum is recorded at a 90-degree angle to the excitation beam.

-

Correction: The raw emission data is corrected for the wavelength-dependent sensitivity of the instrument and any background signal (dark counts).[10]

-

Conclusion

The electronic structure of this compound has been thoroughly investigated through both theoretical modeling and experimental characterization. Computational methods, particularly DFT and TD-DFT, provide valuable insights into its geometry, frontier orbital energies, and excited-state characteristics, which are in good agreement with experimental spectroscopic and electrochemical data. The non-planar structure, governed by torsional angles between phenyl rings, is a key determinant of its electronic properties. This guide demonstrates that a combined computational and experimental approach is essential for a comprehensive understanding of this compound, paving the way for the informed design of new organic materials for advanced applications.

References

- 1. This compound | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. para-Quaterphenyl - Wikipedia [en.wikipedia.org]

- 3. [PDF] Temperature effect on vibrational properties of crystalline this compound. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. omlc.org [omlc.org]

discovery and history of p-quaterphenyl

An In-depth Technical Guide to the Discovery and History of p-Quaterphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a linear polyphenyl consisting of four co-axially linked benzene rings, has a rich history intertwined with the development of organic synthesis and the dawn of nuclear physics. This guide provides a comprehensive overview of its discovery, historical and modern synthesis methods, and its evolution into a valuable tool in scientific research, particularly in scintillation counting. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough understanding of this significant aromatic hydrocarbon.

Discovery and Early History

The precise first synthesis of this compound is not definitively documented under a single, celebrated discovery. Its emergence is rooted in the broader exploration of aromatic chemistry in the late 19th and early 20th centuries. Early organic chemists were developing methods for forging carbon-carbon bonds between aromatic rings, leading to the synthesis of a variety of polyphenyls. The synthesis of this compound was a logical extension of the work on biphenyl and terphenyl.

Two key historical reactions were instrumental in the synthesis of polyphenyls and, by extension, this compound:

-

The Wurtz-Fittig Reaction (c. 1860s): This reaction, an extension of the Wurtz reaction, involved the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While primarily used for alkylation of aryl halides, it could also be adapted for aryl-aryl coupling.

-

The Ullmann Reaction (1901): Developed by Fritz Ullmann and his student J. Bielecki, this reaction utilized copper to couple two aryl halides, forming a biaryl compound.[1] This method proved to be more versatile than the Wurtz-Fittig reaction for the synthesis of symmetrical biaryls. The original 1901 publication by Ullmann and Bielecki, titled "Ueber Synthesen in der Biphenylreihe" (On the Synthesis in the Biphenyl Series), laid the groundwork for the synthesis of a wide range of polyphenyls.[1]

While these early methods were often low-yielding and required harsh reaction conditions, they represented the foundational techniques through which compounds like this compound were likely first produced and studied.

Synthesis Methodologies

The synthesis of this compound has evolved significantly from the classical, often inefficient methods of the past to modern, high-yield catalytic cross-coupling reactions.

Historical Synthesis Methods

2.1.1. The Ullmann Reaction

The Ullmann reaction was a cornerstone of early polyphenyl synthesis. The reaction involves the copper-mediated coupling of aryl halides.

Experimental Protocol (Conceptual based on the original Ullmann reaction for biphenyl synthesis):

-

Reactants: 4,4'-Diiodobiphenyl and iodobenzene would be the conceptual starting materials for a stepwise Ullmann coupling to form this compound. Alternatively, a direct coupling of two molecules of 4-iodobiphenyl could be envisioned.

-

Catalyst: Copper powder or copper bronze.

-

Conditions: The reactants and copper powder are heated at high temperatures, often exceeding 200°C, in a sealed tube or a high-boiling point solvent.

-

Workup: After cooling, the reaction mixture is treated with a solvent to dissolve the organic products, followed by filtration to remove the copper and copper salts. The desired this compound is then isolated and purified by recrystallization.

Logical Relationship for Ullmann Synthesis:

Ullmann reaction for this compound synthesis.

Modern Synthesis Methods

Modern organic synthesis offers highly efficient and versatile methods for the preparation of this compound, with the Suzuki cross-coupling reaction being the most prominent.

2.2.1. The Suzuki Cross-Coupling Reaction

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Experimental Protocol (Suzuki Coupling for this compound):

-

Reactants: 4,4'-Dibromobiphenyl and phenylboronic acid (2 equivalents).

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required.

-

Solvent: A two-phase solvent system, such as toluene and water, is commonly used.

-

Procedure: a. To a flask containing 4,4'-dibromobiphenyl and phenylboronic acid in toluene, an aqueous solution of the base is added. b. The mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). c. The palladium catalyst is added, and the reaction mixture is heated to reflux with vigorous stirring. d. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). e. Upon completion, the reaction is cooled, and the organic layer is separated. f. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). g. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. h. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Experimental Workflow for Suzuki Coupling:

Suzuki coupling experimental workflow.

Physicochemical Properties

This compound is a white to off-white crystalline solid with properties that make it suitable for various scientific applications.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₈ | [2] |

| Molar Mass | 306.41 g/mol | [2] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 428 °C at 18 mmHg | [4] |

| Solubility | Insoluble in water; slightly soluble in hot toluene and other organic solvents. | [5] |

| Appearance | Off-white powder or crystals | [6] |

| UV-Vis Absorption (λmax) | ~298-300 nm in solution | [7] |

| Fluorescence Emission (λmax) | ~350-400 nm in solution | [7] |

Historical and Modern Applications

The primary application of this compound, stemming from its photophysical properties, has been in the field of radiation detection.

Organic Scintillators

In the 1940s, Hartmut Kallmann pioneered the use of organic aromatic hydrocarbons as scintillators for detecting ionizing radiation.[8] While naphthalene was one of the first materials studied, the field quickly expanded to include other polyphenyls. This compound, dissolved in an aromatic solvent like toluene, was found to be an efficient scintillator.[9]

Signaling Pathway for Scintillation:

Scintillation mechanism of this compound.

The process involves the ionizing radiation exciting the solvent molecules. This excitation energy is then non-radiatively transferred to the this compound molecules, which have a high fluorescence quantum yield. The excited this compound molecules then de-excite by emitting photons of light, which can be detected by a photomultiplier tube.

Other Applications

In modern research, this compound and its derivatives are investigated for their potential in:

-

Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material or a host for other dopants.

-

Organic Field-Effect Transistors (OFETs): Due to its rigid, conjugated structure which can facilitate charge transport.

-

Drug Discovery: As a scaffold for the synthesis of new pharmaceutical compounds.[4]

Conclusion

From its probable origins in the crucible of 19th-century organic synthesis to its vital role in the detection of nuclear radiation and its potential in modern organic electronics, this compound has proven to be a molecule of significant scientific interest. Its history mirrors the advancement of chemical synthesis, and its properties continue to be exploited in cutting-edge research. This guide has provided a detailed overview of its journey, offering valuable insights for researchers and professionals in related fields.

References

- 1. Ullmann coupling: the first publication - operachem [operachem.com]

- 2. This compound | C24H18 | CID 8677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 135-70-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 135-70-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. omlc.org [omlc.org]

- 8. researchgate.net [researchgate.net]

- 9. para-Quaterphenyl - Wikipedia [en.wikipedia.org]

p-quaterphenyl molecular weight and formula

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analysis of p-quaterphenyl, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound , with the IUPAC name 1,1':4',1'':4'',1'''-Quaterphenyl, is a polycyclic aromatic hydrocarbon consisting of four benzene rings linked in a para arrangement. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₁₈ |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 135-70-6 |

| Appearance | White to off-white powder or crystals |

| Melting Point | >300 °C |

| Boiling Point | 428 °C at 18 mmHg |

| Solubility | Slightly soluble in hexanes and toluene (with heating) |

Physicochemical and Spectroscopic Properties

This compound is a well-characterized compound with distinct spectroscopic features, making it suitable for various applications, including as a scintillator and a chromophore.

| Property | Value/Description |

| Purity (typical) | >98.0% (as determined by HPLC) |

| UV Absorption Maximum (in cyclohexane) | 294.8 nm |

| Molar Extinction Coefficient (at 294.8 nm) | 41,000 cm⁻¹/M |

| Fluorescence Emission Maximum (in cyclohexane) | ~350-450 nm (with excitation at 275 nm) |

| Fluorescence Quantum Yield | 0.89 |

Experimental Protocols

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Below is a representative experimental protocol for its synthesis.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the coupling of 4,4'-dibromobiphenyl with phenylboronic acid.

Materials:

-

4,4'-Dibromobiphenyl

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dibromobiphenyl (1 equivalent), phenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water to the flask. Bubble argon or nitrogen gas through the mixture for 20-30 minutes to degas the solution.

-

Initiation of Reaction: To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

-